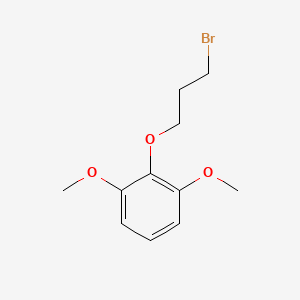

2-(3-Bromopropoxy)-1,3-dimethoxybenzene

Description

2-(3-Bromopropoxy)-1,3-dimethoxybenzene is a brominated aromatic ether characterized by a benzene ring substituted with two methoxy groups at the 1- and 3-positions and a 3-bromopropoxy chain at the 2-position. This compound is of interest in organic synthesis, particularly in alkylation reactions and as a precursor for pharmaceuticals or agrochemicals. Its synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation strategies. For example, alkylation of dimethoxybenzene derivatives with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) is a common route, as seen in analogous syntheses of related bromoalkoxy compounds .

The bromine atom in the propoxy chain serves as a reactive handle for further functionalization, enabling cross-coupling reactions or substitutions. Its structural features—such as electron-donating methoxy groups and the bromine leaving group—dictate its reactivity and physical properties, distinguishing it from other aromatic ethers.

Properties

Molecular Formula |

C11H15BrO3 |

|---|---|

Molecular Weight |

275.14 g/mol |

IUPAC Name |

2-(3-bromopropoxy)-1,3-dimethoxybenzene |

InChI |

InChI=1S/C11H15BrO3/c1-13-9-5-3-6-10(14-2)11(9)15-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 |

InChI Key |

QABRMYWSITWYII-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Bromoalkoxy Derivatives

2-((10-Bromodecyl)oxy)-1,3-dimethoxybenzene (6k)

- Structure : Features a longer 10-bromodecyloxy chain instead of 3-bromopropoxy.

- Physical Properties : Reported as a yellow oil, contrasting with shorter-chain analogs that may crystallize more readily.

- Spectroscopic Data :

- ¹³C NMR : δ 70.40 (C-O of ether), 55.99 (OCH₃) .

- HRMS : [M + Na]⁺ observed at m/z 271.0497 (C₁₄H₁₃ClNaO₂⁺), though this may correspond to a chloro analog in the same study .

- Reactivity : The extended alkyl chain reduces solubility in polar solvents but enhances lipophilicity, making it suitable for lipid-based applications.

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene Structure: Contains two bromine atoms—one on the benzene ring and another on a methyl group. Safety Profile: Classified as hazardous under UN GHS due to dual bromine substituents, which increase toxicity and reactivity compared to mono-brominated analogs . Applications: Likely used as a bifunctional electrophile in cross-coupling reactions.

Halogen-Substituted Analogs

2-(3-Chloropropoxy)-1,3-dimethoxybenzene

- Synthesis : Prepared via condensation with N-(3-chloropropyl)-N-methylamine derivatives .

- Reactivity : Chlorine’s lower leaving-group ability compared to bromine reduces its utility in SN2 reactions but improves stability under basic conditions.

2-(3-Iodophenoxy)aniline and 2-(3-Fluorophenoxy)aniline Structural Differences: Replacement of bromopropoxy with iodo/fluorophenoxy groups and an aniline moiety. Electronic Effects: Fluorine’s electron-withdrawing nature decreases ring electron density, altering reaction pathways in electrophilic substitutions .

Chain-Length Variants

2-(3-Bromopropyl)naphthalene

- Structure : Naphthalene core instead of benzene, with a 3-bromopropyl chain.

- Properties : Increased aromaticity enhances UV absorbance and stability against oxidation compared to benzene-based analogs .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.